molecular formula C11H9N5O3S B256500 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile

4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile

Cat. No. B256500
M. Wt: 291.29 g/mol
InChI Key: WIYOBCDDPXQNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile, also known as DMTTC, is a heterocyclic compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile is complex and depends on its specific application. In organic electronics, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile acts as a p-type semiconductor, which means it can conduct positive charges. In optoelectronics, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile absorbs light and generates an excited state, which can be used to generate electricity. In sensing, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile binds to specific analytes and undergoes a change in fluorescence, which can be used to detect the analyte.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile. However, studies have shown that 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile is non-toxic and does not have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various applications. However, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile has some limitations, including its high cost and limited availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile. One potential area of research is the development of new synthetic methods for 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile, which can improve its yield and reduce its cost. Another area of research is the development of new applications for 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile, including its use in biomedicine and drug delivery. Finally, there is a need for further research on the biochemical and physiological effects of 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile, which can help to determine its safety and suitability for use in various applications.
Conclusion:
In conclusion, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile is a heterocyclic compound that has gained attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile is needed to fully understand its potential and limitations.

Synthesis Methods

4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile can be synthesized through a multistep process involving the reaction of 2,4,6-trioxo-1,3-diazinan-5-ylidene hydrazine with 4,5-dimethylthiophene-3-carbonitrile. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions of temperature and pressure. The resulting product is purified through various methods such as recrystallization and column chromatography.

Scientific Research Applications

4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile has been studied extensively for its potential applications in various fields such as organic electronics, optoelectronics, and sensing. In organic electronics, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile has been used as a building block for the synthesis of organic semiconductors, which can be used in the development of electronic devices such as transistors and solar cells. In optoelectronics, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile has been used as a photosensitizer for the synthesis of dye-sensitized solar cells. In sensing, 4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile has been used as a fluorescent probe for the detection of various analytes such as metal ions and biomolecules.

properties

Product Name

4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile

Molecular Formula

C11H9N5O3S

Molecular Weight

291.29 g/mol

IUPAC Name

4,5-dimethyl-2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]thiophene-3-carbonitrile

InChI

InChI=1S/C11H9N5O3S/c1-4-5(2)20-10(6(4)3-12)16-15-7-8(17)13-11(19)14-9(7)18/h16H,1-2H3,(H2,13,14,17,18,19)

InChI Key

WIYOBCDDPXQNMB-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)NN=C2C(=O)NC(=O)NC2=O)C

SMILES

CC1=C(SC(=C1C#N)NN=C2C(=O)NC(=O)NC2=O)C

Canonical SMILES

CC1=C(SC(=C1C#N)NN=C2C(=O)NC(=O)NC2=O)C

Origin of Product

United States

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